molecular formula C14H15N3O2S B5754640 1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea

1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea

Cat. No.: B5754640
M. Wt: 289.35 g/mol
InChI Key: DTQOBAGJSYGSOW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring and a pyridin-2-yl group

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-18-10-6-7-11(12(9-10)19-2)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQOBAGJSYGSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2,4-dimethoxyaniline with pyridine-2-isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

  • Dissolve 2,4-dimethoxyaniline in ethanol.
  • Add pyridine-2-isothiocyanate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization from ethanol.

Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of corresponding amines.

Substitution:

  • The thiourea group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Major Products:

  • Oxidation: Sulfoxides, sulfones
  • Reduction: Amines
  • Substitution: Alkylated or acylated thioureas

Scientific Research Applications

Chemistry:

  • Used as a ligand in coordination chemistry.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Studied for its potential as an enzyme inhibitor.

Medicine:

  • Explored for its potential use in the treatment of certain diseases due to its biological activity.

Industry:

  • Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group plays a crucial role in the binding process, forming hydrogen bonds and other interactions with the target molecules.

Molecular Targets:

  • Enzymes: Inhibition of enzyme activity by binding to the active site.
  • Receptors: Modulation of receptor activity through binding interactions.

Pathways Involved:

  • The compound may interfere with metabolic pathways by inhibiting key enzymes.
  • It can also modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea
  • N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness:

  • The presence of both 2,4-dimethoxyphenyl and pyridin-2-yl groups in the same molecule.
  • Unique biological activities and potential applications compared to other thiourea derivatives.

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